Terpendole C

Übersicht

Beschreibung

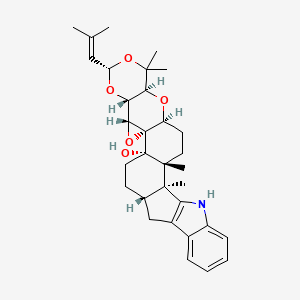

Terpendole C is an indole diterpene alkaloid fungal metabolite originally isolated from A. yamanashiensis . It is an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT) with an IC50 of 2.1 μM in rat liver microsomes . It also inhibits ACAT in J774 macrophages (IC50 = 0.46 μM) without affecting cell growth .

Synthesis Analysis

The synthesis of terpendoles involves complex biosynthetic pathways . Terpenoids, the class of chemical compounds to which terpendoles belong, are derived from the five-carbon (C5) intermediary units isopentenyl diphosphate (IPP) and its double-bond isomer dimethylallyl diphosphate (DMAPP) from two major universal pathways: the mevalonate (MVA) pathway and the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway . The synthesis of carotenoids begins with the production of phytoene from GGPP catalyzed by phytoene synthase (crtB). Phytoene desaturase (crtI) then catalyzes the synthesis of lycopene, which is finally cyclized to form carotenoids by the lycopene cyclase (crtY) .Molecular Structure Analysis

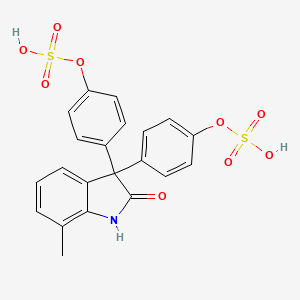

The molecular structure of Terpendole C can be found in various databases such as ChemSpider and PubChem . It is a complex molecule with a molecular formula of C32H41NO5 .Chemical Reactions Analysis

Terpendole C, like other terpenoids, is involved in complex chemical reactions. Terpenoid cyclases catalyze the most complex chemical reactions in biology, in that more than half of the substrate carbon atoms undergo changes in bonding and hybridization during a single enzyme-catalyzed cyclization reaction .Physical And Chemical Properties Analysis

Terpendole C has a molecular weight of 519.7 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in databases like PubChem and ChemSpider .Wissenschaftliche Forschungsanwendungen

Inhibition of Sterol O-Acyltransferase

Terpendole C has been found to inhibit Sterol O-Acyltransferase (SOAT), an enzyme that catalyzes the formation of cholesteryl ester . SOAT has two isozymes, SOAT1 and SOAT2, with distinct functions in the human body . Selective inhibition of SOAT2 is responsible for the prevention of atherosclerosis and fatty liver disease .

Structure-Activity Relationships of Fungal Indole-Diterpene Compounds

Terpendole C is a part of the fungal indole-diterpene compounds. These compounds tend to be produced by a single organism, allowing us to identify and associate the chemical groups responsible for evoking a target biological effect . This structure-activity relationship (SAR) information then becomes a key approach for lead optimization in drug discovery .

Synthesis of Decahydro-1H-benzo[f]chromene System

A synthetic approach to terpendoles has been carried out for the construction of the skeleton of terpendole class of terpenoids . This involves the synthesis of decahydro-1H-benzo[f]chromene system using intermolecular Diels-Alder reaction .

Biological Activities

Indole-diterpenes, including Terpendole C, exhibit biological activities such as tremogenicity, insecticidal, and pollen growth inhibition . These natural products share a common core structure comprised of a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety from tryptophan .

Potent Inhibitory Activity

Terpendole C has shown potent inhibitory activity with an IC50 value of 2.1 μM . This makes it a significant compound in the field of drug discovery .

Action on Motor Activity of Mitotic Kinesin Eg5

Terpendole E, a related compound, has shown a novel action on motor activity of mitotic kinesin Eg5 . This suggests that Terpendole C might also have similar effects, warranting further research in this area .

Zukünftige Richtungen

Terpendole C and other indole-diterpenes have significant potential for pharmaceutical drug discovery due to their potent biological activities . They are currently a subject of active research, and future studies may focus on their potential utility as lead compounds for drug discovery, their industrial scale manufacture in genetically manipulated producers, or their production in synthetic biological production systems .

Wirkmechanismus

Mode of Action

Terpendole C interacts with its targets, ACAT1 and ACAT2, by inhibiting their activity . This inhibition is potent, with IC50 values of 10 μM for both isozymes . Terpendole C’s most potent inhibitory activity is against cholesteryl ester formation, with an IC50 value of 0.46 μM .

Biochemical Pathways

The inhibition of ACAT by Terpendole C affects the biochemical pathway of cholesteryl ester formation . Cholesteryl esters are crucial components of lipoproteins and play a significant role in the transport of cholesterol in the body. By inhibiting ACAT, Terpendole C disrupts this pathway, potentially affecting cholesterol homeostasis.

Pharmacokinetics

Its molecular weight of 5197 Da suggests that it may have good bioavailability, as molecules under 500 Da are generally well-absorbed

Result of Action

The primary result of Terpendole C’s action is the inhibition of cholesteryl ester formation . This can lead to a decrease in the transport of cholesterol in the body, potentially affecting various cellular processes that rely on cholesterol.

Action Environment

The action of Terpendole C can be influenced by various environmental factors. For instance, the producing organism of Terpendole C, Albophoma yamanashiensis, could potentially affect the compound’s action, efficacy, and stability . Additionally, the physiological environment in which Terpendole C acts, such as pH and temperature, could also influence its activity. More research is needed to fully understand these influences.

Eigenschaften

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOATFFODCBZBE-SCGIUCFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terpendole C | |

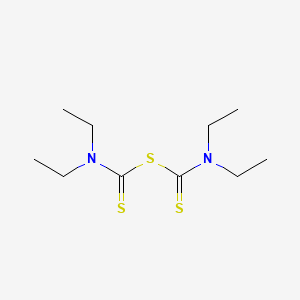

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

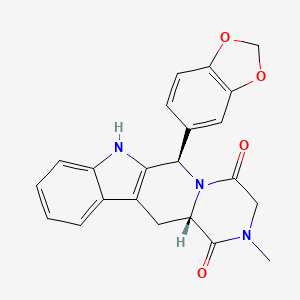

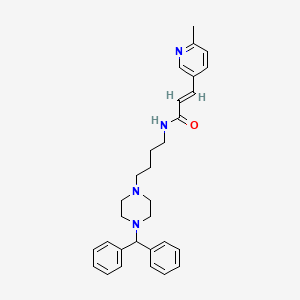

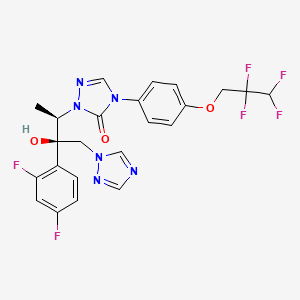

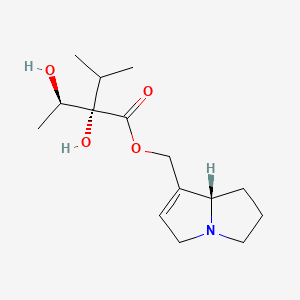

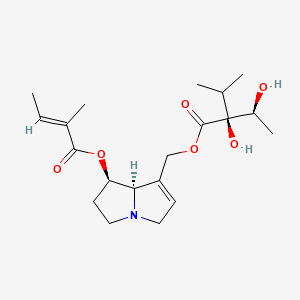

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)